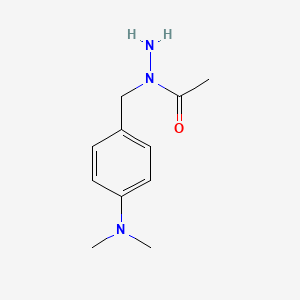
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a hydrazine moiety, an acetyl group, and a dimethylaminobenzyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1-acetylhydrazine with 4-dimethylaminobenzyl chloride under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The acetyl and dimethylaminobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazine, 1-acetyl-1-(4-methylaminobenzyl)-
- Hydrazine, 1-acetyl-1-(4-ethylaminobenzyl)-
- Hydrazine, 1-acetyl-1-(4-aminobenzyl)-
Uniqueness
Hydrazine, 1-acetyl-1-(4-dimethylaminobenzyl)- is unique due to the presence of the dimethylaminobenzyl group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to other similar compounds .
Propiedades
Número CAS |
69352-47-2 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]acetohydrazide |
InChI |
InChI=1S/C11H17N3O/c1-9(15)14(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,8,12H2,1-3H3 |
Clave InChI |
GVIBQRCUHIQAAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC1=CC=C(C=C1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



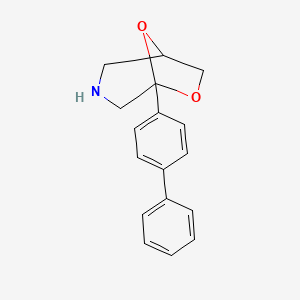
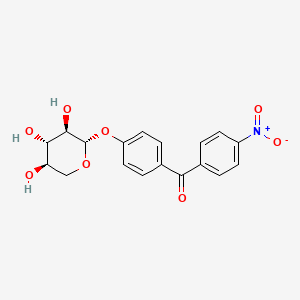

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
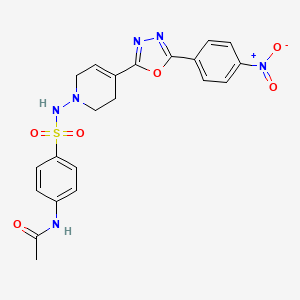

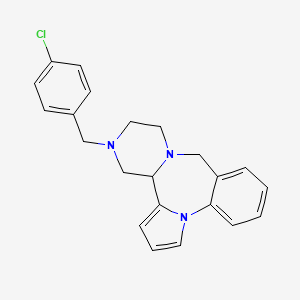

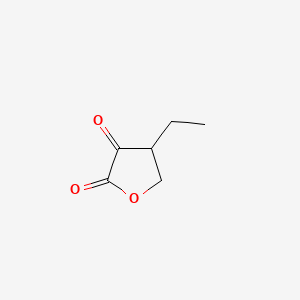

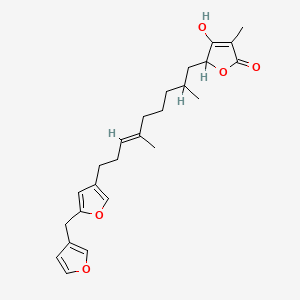
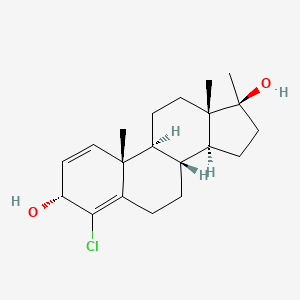
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
